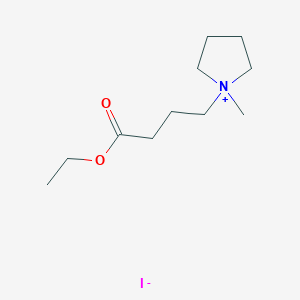
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is a quaternary ammonium salt with a pyrrolidinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide typically involves the quaternization of 1-methylpyrrolidine with 3-iodopropyl ethyl carbonate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.
化学反应分析
Types of Reactions
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidinium ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Carboxylic acids and alcohols.
科学研究应用
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form ionic liquids.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it can enhance the solubility and stability of drugs, facilitating their transport across biological membranes.
相似化合物的比较
Similar Compounds
- 1-(3-Carboxypropyl)-1-methylpyrrolidinium iodide
- 1-(3-Hydroxypropyl)-1-methylpyrrolidinium iodide
- 1-(3-Aminopropyl)-1-methylpyrrolidinium iodide
Uniqueness
1-(3-Ethoxycarbonylpropyl)-1-methylpyrrolidinium iodide is unique due to its ethoxycarbonyl group, which imparts specific chemical properties such as increased solubility in organic solvents and potential for ester hydrolysis. This makes it particularly useful in applications requiring phase-transfer catalysis and drug delivery.
属性
CAS 编号 |
22041-37-8 |
|---|---|
分子式 |
C11H22INO2 |
分子量 |
327.20 g/mol |
IUPAC 名称 |
ethyl 4-(1-methylpyrrolidin-1-ium-1-yl)butanoate;iodide |
InChI |
InChI=1S/C11H22NO2.HI/c1-3-14-11(13)7-6-10-12(2)8-4-5-9-12;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
UVDWNZAWDMYFFE-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)CCC[N+]1(CCCC1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
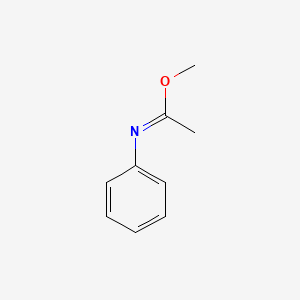

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
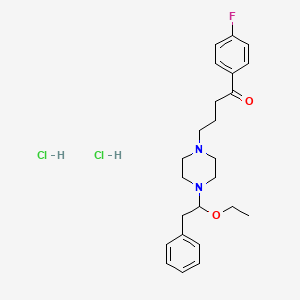
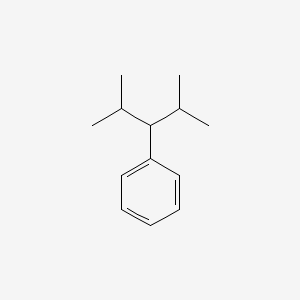
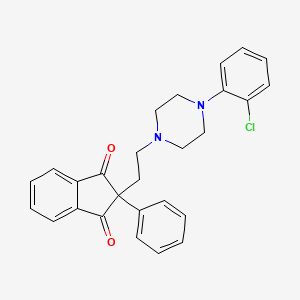
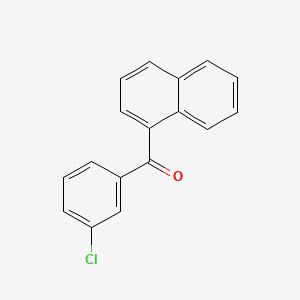

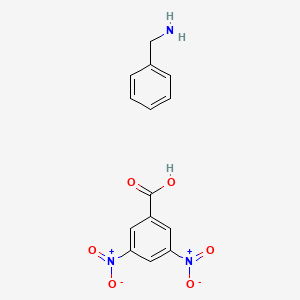
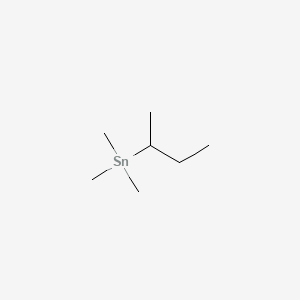


![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
